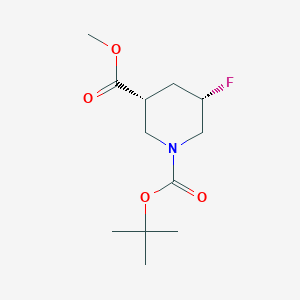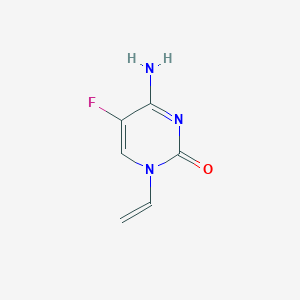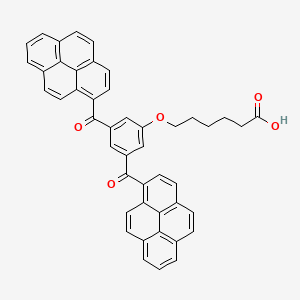
6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid is a complex organic compound with the molecular formula C46H32O5 and a molecular weight of 664.74 g/mol . This compound is characterized by the presence of pyrene groups, which are polycyclic aromatic hydrocarbons, attached to a phenoxy hexanoic acid backbone. The pyrene groups are known for their strong fluorescence properties, making this compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of pyrene-1-carbonyl chloride. This intermediate is then reacted with 3,5-dihydroxybenzoic acid to form 3,5-di(pyrene-1-carbonyl)phenol. The final step involves the esterification of this phenol with hexanoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrene groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrene-quinone derivatives.
Reduction: Pyrene-1-methanol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescence properties.
Medicine: Potential use in drug delivery systems and imaging agents.
作用机制
The mechanism of action of 6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid primarily involves its interaction with light. The pyrene groups absorb light and emit fluorescence, which can be detected and measured. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Pyrene-1-carboxylic acid: Lacks the phenoxy hexanoic acid moiety.
3,5-Di(pyrene-1-carbonyl)phenol: Lacks the hexanoic acid chain.
Hexanoic acid derivatives: Lacks the pyrene groups.
Uniqueness
6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid is unique due to the combination of pyrene groups and a phenoxy hexanoic acid backbone. This structure imparts both strong fluorescence properties and the ability to participate in various chemical reactions, making it versatile for multiple applications .
属性
分子式 |
C46H32O5 |
|---|---|
分子量 |
664.7 g/mol |
IUPAC 名称 |
6-[3,5-bis(pyrene-1-carbonyl)phenoxy]hexanoic acid |
InChI |
InChI=1S/C46H32O5/c47-40(48)10-2-1-3-23-51-35-25-33(45(49)38-21-17-31-13-11-27-6-4-8-29-15-19-36(38)43(31)41(27)29)24-34(26-35)46(50)39-22-18-32-14-12-28-7-5-9-30-16-20-37(39)44(32)42(28)30/h4-9,11-22,24-26H,1-3,10,23H2,(H,47,48) |
InChI 键 |
SODXRQXEURRJGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C5=CC(=CC(=C5)OCCCCCC(=O)O)C(=O)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


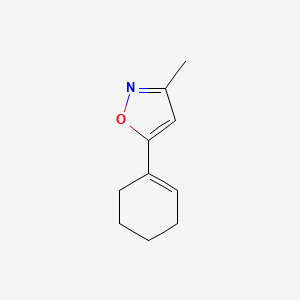

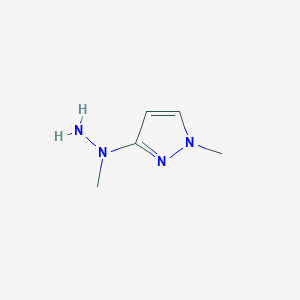
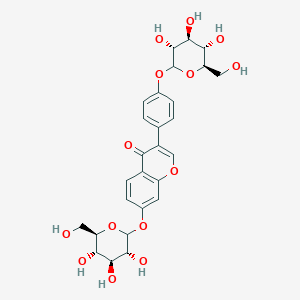
![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)
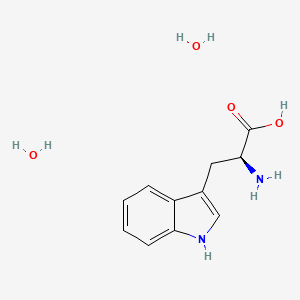
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)

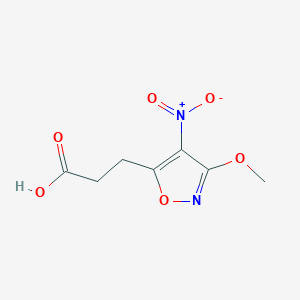

![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
